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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Formylfuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Formylfuran-2-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-2-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates both a reactive sulfonyl chloride moiety, a cornerstone for the synthesis of sulfonamides and sulfonate esters, and an aldehyde group, which serves as a versatile handle for a wide array of chemical transformations. The furan scaffold itself is a prevalent motif in numerous pharmacologically active compounds, often acting as a bioisostere for phenyl rings to modulate metabolic stability and receptor binding affinity. This guide provides an in-depth exploration of a viable synthetic pathway to 5-formylfuran-2-sulfonyl chloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 5-formylfuran-2-sulfonyl chloride presents a unique challenge due to the presence of two functional groups with differing reactivities. A direct, single-step synthesis via chlorosulfonation of furan-2-carbaldehyde is often complicated by the sensitivity of the aldehyde group to the harsh, oxidative conditions of many sulfonation reagents. Similarly, a Vilsmeier-Haack formylation of a pre-existing furan-2-sulfonyl chloride could be problematic.

Therefore, a more robust and logical synthetic strategy involves a two-step pathway:

  • Step 1: Synthesis of the intermediate, 5-formyl-2-furansulfonic acid or its salt. This initial step focuses on introducing the sulfonic acid group onto the furan ring, which can be achieved through various methods.

  • Step 2: Conversion of the sulfonic acid to the corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis, typically employing a suitable chlorinating agent.

This sequential approach allows for milder reaction conditions for each transformation, thereby preserving the integrity of both the formyl and the subsequently formed sulfonyl chloride functionalities.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Formation of 5-Formyl-2-furansulfonic Acid Salt cluster_step2 Step 2: Conversion to Sulfonyl Chloride cis-Oxoglutaconaldehyde cis-Oxoglutaconaldehyde 5-Formylfuran-2-sulfonic_Acid_Salt 5-Formylfuran-2-sulfonic Acid Salt cis-Oxoglutaconaldehyde->5-Formylfuran-2-sulfonic_Acid_Salt Reaction Alkali_Metal_Hydrogen_Sulfite Alkali Metal Hydrogen Sulfite Alkali_Metal_Hydrogen_Sulfite->5-Formylfuran-2-sulfonic_Acid_Salt Reaction 5-Formylfuran-2-sulfonyl_Chloride 5-Formylfuran-2-sulfonyl Chloride 5-Formylfuran-2-sulfonic_Acid_Salt->5-Formylfuran-2-sulfonyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) Chlorinating_Agent->5-Formylfuran-2-sulfonyl_Chloride Chlorination Acid_Scavenger Acid Scavenger (e.g., Pyridine) Acid_Scavenger->5-Formylfuran-2-sulfonyl_Chloride Chlorination

Caption: A two-step synthesis pathway for 5-formylfuran-2-sulfonyl chloride.

Part 1: Synthesis of 5-Formyl-2-furansulfonic Acid Salt

The initial and crucial step is the formation of the sulfonic acid intermediate. A documented method involves the reaction of cis-oxoglutaconaldehyde or its acetal with an alkali metal hydrogen sulfite.[1] This reaction proceeds through a cyclization and sulfonation cascade to yield the sodium or potassium salt of 5-formyl-furan-2-sulfonic acid.

Experimental Protocol: Synthesis of Sodium 5-Formyl-2-furansulfonate[1]

Materials:

  • cis-Oxoglutaconaldehyde (or its dimethyl acetal)

  • Sodium hydrogen sulfite (NaHSO₃)

  • Water

  • Ethanol

Procedure:

  • An aqueous solution of sodium hydrogen sulfite is prepared.

  • A solution of cis-oxoglutaconaldehyde or its dimethyl acetal is added to the sodium hydrogen sulfite solution.

  • The reaction mixture is stirred, and the progress of the reaction can be monitored by suitable analytical techniques (e.g., TLC, HPLC).

  • Upon completion, the product, sodium 5-formyl-2-furansulfonate, may precipitate from the reaction mixture or can be isolated by concentration of the solution.

  • The isolated salt is then washed with a suitable solvent, such as ethanol, and dried.

Causality of Experimental Choices:

  • Starting Material: cis-Oxoglutaconaldehyde provides the necessary carbon backbone that, upon reaction with sulfite, cyclizes to form the furan ring with the desired substitution pattern.

  • Reagent: Sodium hydrogen sulfite acts as both the sulfonating agent and a key reactant in the cyclization process.

  • Solvent: Water is an effective and environmentally benign solvent for this ionic reaction.

Part 2: Conversion to 5-Formylfuran-2-sulfonyl Chloride

With the sulfonic acid salt in hand, the next step is the conversion to the more reactive sulfonyl chloride. This is a standard transformation for which several chlorinating agents can be employed. A common and effective method involves the use of phosphorus pentachloride (PCl₅) in the presence of an acid scavenger like pyridine.[2] Thionyl chloride (SOCl₂) is another viable reagent.

Experimental Protocol: Synthesis of 5-Formylfuran-2-sulfonyl Chloride[2]

Materials:

  • Sodium 5-formyl-2-furansulfonate

  • Phosphorus pentachloride (PCl₅)

  • Pyridine

  • An inert solvent (e.g., dichloromethane, chloroform)

  • Ice bath

Procedure:

  • Sodium 5-formyl-2-furansulfonate is suspended in an inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • The suspension is cooled in an ice bath to approximately 0°C.

  • Pyridine is added to the cooled suspension.

  • Phosphorus pentachloride is added portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature until the reaction is complete (monitored by TLC or other suitable methods).

  • The reaction mixture is then carefully quenched with ice-water.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude 5-formylfuran-2-sulfonyl chloride, which can be further purified by chromatography if necessary.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus pentachloride is a powerful chlorinating agent capable of converting sulfonic acid salts to sulfonyl chlorides.

  • Acid Scavenger: Pyridine is used to neutralize the acidic byproducts of the reaction, which can help to prevent degradation of the acid-sensitive furan ring.

  • Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions and decomposition of the product.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

Quantitative Data Summary

ParameterStep 1: Sulfonic Acid Salt FormationStep 2: Sulfonyl Chloride Formation
Starting Material cis-OxoglutaconaldehydeSodium 5-formyl-2-furansulfonate
Key Reagents Sodium hydrogen sulfitePhosphorus pentachloride, Pyridine
Solvent WaterDichloromethane
Temperature Room Temperature0°C to Room Temperature
Reaction Time Varies (typically several hours)Varies (typically overnight)
Typical Yield ~50-55%[1]Not explicitly reported, but analogous reactions suggest moderate to good yields.

Conclusion

The synthesis of 5-formylfuran-2-sulfonyl chloride is most reliably achieved through a two-step process involving the initial formation of 5-formyl-2-furansulfonic acid salt, followed by its conversion to the target sulfonyl chloride. This strategic approach mitigates the potential for side reactions and degradation that could occur in a one-pot synthesis. The protocols outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers and drug development professionals to access this valuable and versatile building block for the synthesis of novel therapeutic agents. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving good yields and purity of the final product.

References

  • Process for the production of salts of 5-formyl-furan-2-sulphonic acid.
  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019). International Journal of Drug Delivery Technology.
  • The pathway for the reaction between 2-MF and furfural.
  • Sulfonation, formylation, Mannich and acetyl
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • 2-Furansulfonic acid, 5-formyl-, sodium salt (1:1). CymitQuimica.
  • Synthesis of sulfonyl chloride substr
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • A Historical Guide to the Synthesis of Furansulfonic Acids for the Modern Researcher. Benchchem.
  • 5-formylfuran-2-sulfonic acid. Sigma-Aldrich.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.
  • 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank.
  • Mechanism of formation of 5-formyl-2-furoic acid (9)
  • Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite.
  • Common reactions of furfural to scalable process of residual biomass. (2021). Revista Colombiana de Química.
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie.
  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015). Green Chemistry.
  • 5-Formylfuran-2-sulfonamide. BLD Pharm.
  • 5-methylfuran-2-sulfonyl chloride. CymitQuimica.
  • Method of producing 5-formyl-2-furylboronic acid.
  • Furan-2-sulfonyl Chloride. PubChem.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry.
  • Furan-2-sulfonyl chloride. Alfa Chemistry.
  • Preparation of furfural compounds, and mixture for preparing the same.
  • Chlorosulfuric acid. Wikipedia.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkal. (2022).
  • Furfural. Wikipedia.

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Handling of 5-Formylfuran-2-sulfonyl chloride

[1] Executive Summary 5-Formylfuran-2-sulfonyl chloride is a high-reactivity, bifunctional heterocyclic building block used primarily in the synthesis of complex sulfonamides and bioactive small molecules.[1] Characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Formylfuran-2-sulfonyl chloride is a high-reactivity, bifunctional heterocyclic building block used primarily in the synthesis of complex sulfonamides and bioactive small molecules.[1] Characterized by a "dual-electrophile" motif—containing both a sulfonyl chloride (


) and a formyl (

) group—it presents unique stability challenges compared to benzenesulfonyl analogs.[1]

This guide details the physicochemical properties, degradation mechanics, and strict handling protocols required to maintain the integrity of this labile intermediate. Note: Due to the high instability of the furan ring bearing two electron-withdrawing groups, this compound is often generated in situ. If isolation is required, adherence to the "Cold-Dry-Inert" protocol is mandatory.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Structural Specifications

The compound consists of a furan ring substituted at the 2- and 5-positions.[1] The electron-withdrawing nature of both substituents significantly decreases the electron density of the furan ring, making it susceptible to nucleophilic attack and ring-opening decomposition.

PropertyDataNotes
IUPAC Name 5-Formylfuran-2-sulfonyl chloride
Molecular Formula

Molecular Weight 194.59 g/mol
CAS Number Not widely listedOften cited as derivative of acid (CAS 82971-11-7)
Physical State Solid (Low Melting) or OilHighly dependent on purity; tends to oil out upon slight hydrolysis.[1]
Solubility DCM, THF, MeCN, EtOAcReacts violently with water, alcohols, and amines.
LogP (Predicted) ~0.6 – 0.9Moderately lipophilic but hydrolytically unstable.[1]
Predicted Physicochemical Data

Data derived from structural analogs (Furan-2-sulfonyl chloride, CAS 52665-48-2) and ChemAxon prediction algorithms.[1]

  • Boiling Point: Decomposes before boiling.[1] Do not distill.

  • Melting Point: Predicted range 45–55 °C (if pure crystalline solid).[1] Impure samples appear as viscous yellow/brown oils.[1]

  • Density: ~1.55 g/cm³ (Predicted).[1]

Part 2: Reactivity & Stability Mechanics[1]

The "Furan Instability" Factor

Unlike phenyl-sulfonyl chlorides, furan-sulfonyl chlorides are thermally and hydrolytically fragile.[1]

  • SO₂ Extrusion: The furan ring has lower aromatic stabilization energy than benzene.[1] At elevated temperatures (>60°C), the sulfonyl group can extrude

    
    , leading to chlorofuran derivatives or polymerization tars [1].
    
  • Hydrolytic Sensitivity: The 5-formyl group withdraws electron density, making the sulfur atom highly electrophilic.[1] This accelerates hydrolysis by atmospheric moisture, converting the chloride to 5-formylfuran-2-sulfonic acid (strong acid) and HCl.[1] The generated HCl can further catalyze the polymerization of the aldehyde group (aldol condensation).[1]

Reactivity Pathways

The compound possesses two electrophilic sites ("Warheads"):

  • Site A (Sulfonyl Chloride): Reacts with nucleophiles (amines, alcohols) to form sulfonamides/sulfonates.[1][2][3][4]

  • Site B (Aldehyde): Reacts with amines (Schiff base formation) or reducing agents.[1]

Critical Insight: When synthesizing sulfonamides, the amine nucleophile may also attack the aldehyde. Chemoselective control (temperature/pH) is required.[1]

ReactivityPathways Substrate 5-Formylfuran-2-sulfonyl chloride Product_Acid Sulfonic Acid + HCl (Degradation) Substrate->Product_Acid Hydrolysis (Fast) Product_Sulfonamide Sulfonamide (Target) Substrate->Product_Sulfonamide Nucleophilic Subst. (-20°C to 0°C) Product_Imine Imine/Schiff Base (Side Reaction) Substrate->Product_Imine Condensation (If T > 0°C) Product_Extrusion SO2 Extrusion (Tars/Polymer) Substrate->Product_Extrusion Thermal Decay Water H2O (Moisture) Water->Substrate Amine Primary Amine (R-NH2) Amine->Substrate Heat Heat (>60°C) Heat->Substrate

Figure 1: Reactivity profile of 5-Formylfuran-2-sulfonyl chloride showing competing degradation and synthetic pathways.[1]

Part 3: Handling, Storage, & QC Protocols

Storage Protocol ("Cold-Dry-Inert")

To prevent the autocatalytic decomposition cycle (Hydrolysis


 Acid 

Aldehyde Polymerization), adhere to:
  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Temperature: -20 °C (Freezer).

  • Container: Glass vial with PTFE-lined septum, sealed with Parafilm.[1]

  • Shelf Life: < 3 months. If the solid turns into a dark oil, discard.

Quality Control: The Morpholine Derivatization Method

Why this is necessary: Direct LC-MS of sulfonyl chlorides is unreliable because the chloride hydrolyzes on the column (C18/Water/MeCN), appearing as the sulfonic acid. You cannot distinguish between "degraded sample" and "degradation during analysis."[1]

Protocol:

  • Sampling: Dissolve ~5 mg of the sulfonyl chloride in 1 mL anhydrous DCM.

  • Quenching: Add 2 equivalents of Morpholine .

  • Reaction: Let stand for 5 minutes at RT. (Morpholine reacts instantly to form the stable sulfonamide).

  • Analysis: Inject the mixture into HPLC/LC-MS.

    • Peak A (Target): 4-(5-formylfuran-2-sulfonyl)morpholine.[1]

    • Peak B (Impurity): 5-formylfuran-2-sulfonic acid (from original sample degradation, will not react with morpholine).[1]

  • Calculation: The ratio of Sulfonamide to Acid represents the true purity of the chloride.[1]

QC_Workflow Start Raw Sample (Solid/Oil) Step1 Dissolve in dry DCM Start->Step1 Step2 Add Excess Morpholine (Quench Reagent) Step1->Step2 Step3 Wait 5 mins (RT) Formation of Stable Adduct Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Result1 Peak: Sulfonamide (Active Chloride Content) Step4->Result1 Detected Result2 Peak: Sulfonic Acid (Degraded Content) Step4->Result2 Detected

Figure 2: Self-validating QC workflow using morpholine derivatization to bypass on-column hydrolysis artifacts.

Part 4: Synthetic Utility & Application

Synthesis of Sulfonamides

When coupling 5-Formylfuran-2-sulfonyl chloride with amines:

  • Base Selection: Use non-nucleophilic bases like DIPEA or 2,6-Lutidine .[1] Avoid Pyridine if possible, as it can sometimes cause complexation with the aldehyde [2].

  • Solvent: Anhydrous DCM or THF.[1]

  • Temperature: Start at -78°C or -40°C and warm slowly to 0°C. Do not heat.

  • Stoichiometry: Use 1.0 equiv Chloride : 0.9 equiv Amine.[1] Keeping the chloride in slight excess ensures the amine is fully consumed, preventing side-reaction with the aldehyde.

Application in Fragment-Based Drug Discovery (FBDD)

This molecule is a "Linchpin" linker.[1]

  • Step 1: React Sulfonyl Chloride with Amine 1 (Scaffold A).[1]

  • Step 2: Perform Reductive Amination on the Formyl group with Amine 2 (Scaffold B).[1]

    • Result: A sulfonamide-amine linked bis-heterocycle, common in kinase inhibitor design.[1]

References

  • Bi, X., et al. (2026).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1] (Accessed via Search 1.1).[1]

  • BenchChem Technical Support . (2025). Sulfonyl Chloride Work-up and Scavenger Protocols. BenchChem Technical Guides. (Accessed via Search 1.2).[1]

  • PubChem Database . Furan-2-sulfonyl Chloride (CID 2795072).[1][5] National Library of Medicine.[1] (Accessed via Search 1.8).[1]

  • Wipf, P. (2014).[1][6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (Accessed via Search 1.11).[1]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 5-Formylfuran-2-sulfonyl Chloride: A Guide for Organic Synthesis

Introduction: Unveiling a Bifunctional Reagent In the landscape of modern organic synthesis, the strategic design of building blocks possessing multiple, orthogonally reactive functional groups is paramount for the effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Bifunctional Reagent

In the landscape of modern organic synthesis, the strategic design of building blocks possessing multiple, orthogonally reactive functional groups is paramount for the efficient construction of complex molecular architectures. 5-Formylfuran-2-sulfonyl chloride emerges as a noteworthy reagent, integrating the established reactivity of a sulfonyl chloride with the versatile chemistry of an aldehyde-substituted furan ring. This unique combination offers a powerful platform for the synthesis of a diverse array of heterocyclic compounds, particularly those of interest to the pharmaceutical and agrochemical industries.[1][] The furan scaffold itself is a privileged structure in medicinal chemistry, and the presence of both a sulfonyl chloride and a formyl group allows for sequential or tandem reactions, providing rapid access to novel chemical entities.[1][3]

This technical guide provides an in-depth exploration of the applications of 5-Formylfuran-2-sulfonyl chloride in organic synthesis. We will delve into its core reactivity, present detailed, field-proven protocols for key transformations, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The synthetic utility of 5-Formylfuran-2-sulfonyl chloride is dictated by the interplay of its two key functional groups: the highly electrophilic sulfonyl chloride and the reactive formyl group. This duality allows for a range of transformations, which can be broadly categorized as follows:

  • Reactions at the Sulfonyl Chloride Moiety: As a typical sulfonyl chloride, this functional group is a potent electrophile, readily undergoing nucleophilic attack by a variety of nucleophiles.[4][5] This reactivity is the cornerstone for the formation of sulfonamides and sulfonate esters, which are prominent motifs in a vast number of biologically active compounds.[4][6]

  • Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for a plethora of chemical transformations.[7] These include reductive amination, condensation reactions, Wittig-type olefination, and oxidation to the corresponding carboxylic acid, opening avenues for further molecular diversification.[8]

  • Tandem and Sequential Reactions: The true synthetic power of 5-Formylfuran-2-sulfonyl chloride lies in the ability to perform sequential reactions targeting both functional groups. This enables the construction of complex molecules from a single, readily available starting material, streamlining synthetic routes and improving overall efficiency.

The following diagram illustrates the key reactive sites and potential transformations of 5-Formylfuran-2-sulfonyl chloride.

logical_relationship cluster_reagent 5-Formylfuran-2-sulfonyl Chloride cluster_reactions Synthetic Transformations cluster_products Product Classes Reagent O=S(=O)(Cl)-C4H2O-CHO Sulfonyl_Chloride_Reactions Reactions at the Sulfonyl Chloride Reagent->Sulfonyl_Chloride_Reactions Nucleophilic Attack Formyl_Group_Reactions Reactions at the Formyl Group Reagent->Formyl_Group_Reactions Nucleophilic Addition/ Condensation Sulfonamides Sulfonamides Sulfonyl_Chloride_Reactions->Sulfonamides Sulfonate_Esters Sulfonate Esters Sulfonyl_Chloride_Reactions->Sulfonate_Esters Imines_Amines Imines/Amines (via Reductive Amination) Formyl_Group_Reactions->Imines_Amines Alkenes Alkenes (via Wittig/Horner-Wadsworth-Emmons) Formyl_Group_Reactions->Alkenes Carboxylic_Acids Carboxylic Acids (via Oxidation) Formyl_Group_Reactions->Carboxylic_Acids Tandem_Reactions Tandem/Sequential Reactions Complex_Heterocycles Complex Heterocycles Tandem_Reactions->Complex_Heterocycles Sulfonamides->Tandem_Reactions Sulfonate_Esters->Tandem_Reactions Imines_Amines->Tandem_Reactions Alkenes->Tandem_Reactions Carboxylic_Acids->Tandem_Reactions

Caption: Key reactive sites and synthetic pathways of 5-Formylfuran-2-sulfonyl chloride.

Application Notes and Protocols

Synthesis of Furan-Based Sulfonamides

The synthesis of sulfonamides is a cornerstone application of sulfonyl chlorides, driven by the prevalence of the sulfonamide moiety in a wide range of pharmaceuticals.[4][6] The reaction of 5-Formylfuran-2-sulfonyl chloride with primary or secondary amines provides a straightforward route to novel furan-containing sulfonamides.

Causality Behind Experimental Choices:

  • Base: A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction. The choice of base can influence the reaction rate and selectivity. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid competitive reactions with the sulfonyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 5-Formylfuran-2-sulfonamides

experimental_workflow cluster_workflow Sulfonamide Synthesis Workflow Start Start Step1 Dissolve amine and base in aprotic solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add 5-Formylfuran-2-sulfonyl chloride solution dropwise Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Aqueous workup Step4->Step5 Step6 Purification (e.g., chromatography) Step5->Step6 End Isolated Sulfonamide Product Step6->End

Caption: Workflow for the synthesis of 5-formylfuran-2-sulfonamides.

Materials:

Reagent/SolventTypical Molar Excess (relative to amine)
5-Formylfuran-2-sulfonyl chloride1.0 - 1.2 equivalents
Primary or Secondary Amine1.0 equivalent
Triethylamine or Pyridine1.5 - 2.0 equivalents
Dichloromethane (DCM) or THFAnhydrous, sufficient to dissolve

Procedure:

  • To a stirred solution of the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 5-Formylfuran-2-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Synthesis of Furan-Based Sulfonate Esters

The reaction of 5-Formylfuran-2-sulfonyl chloride with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Experimental Protocol: General Procedure for the Synthesis of 5-Formylfuran-2-sulfonate Esters

Materials:

Reagent/SolventTypical Molar Excess (relative to alcohol/phenol)
5-Formylfuran-2-sulfonyl chloride1.0 - 1.2 equivalents
Alcohol or Phenol1.0 equivalent
Pyridine or Triethylamine1.5 - 2.0 equivalents
Dichloromethane (DCM) or TolueneAnhydrous, sufficient to dissolve

Procedure:

  • To a solution of the alcohol or phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add 5-Formylfuran-2-sulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Dilute the mixture with DCM and wash with 1 M CuSO₄ solution (to remove pyridine), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude sulfonate ester can often be used in the next step without further purification. If necessary, purify by column chromatography.

Derivatization of the Formyl Group

The aldehyde functionality of the resulting sulfonamides or sulfonate esters provides a gateway for further molecular elaboration.

a) Reductive Amination:

This two-step, one-pot reaction with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB), introduces a substituted aminomethyl group.

Experimental Protocol: Reductive Amination of a 5-Formylfuran-2-sulfonamide

Procedure:

  • To a solution of the 5-formylfuran-2-sulfonamide (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

b) Wittig Reaction:

The Wittig reaction allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to vinyl-furan derivatives.

Experimental Protocol: Wittig Olefination of a 5-Formylfuran-2-sulfonamide

Procedure:

  • To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) to generate the ylide.

  • Stir the resulting colored solution for 30 minutes at 0 °C.

  • Add a solution of the 5-formylfuran-2-sulfonamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Versatile Tool for Chemical Innovation

5-Formylfuran-2-sulfonyl chloride is a powerful and versatile building block for organic synthesis. Its bifunctional nature enables the rapid and efficient synthesis of a wide range of furan-containing sulfonamides, sulfonate esters, and other complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this reagent. The ability to perform sequential modifications on both the sulfonyl chloride and formyl moieties makes it an invaluable tool for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Frontier Research Publication. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. (2019, October 15). Journal of Education and Science. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019, October 9). Angewandte Chemie International Edition. Retrieved from [Link]

  • Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. (2025, June 3). Wechem. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019, October 9). Angewandte Chemie. Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013, September 30). European Journal of Chemistry. Retrieved from [Link]

  • Better Synthesis of Sulfonyl Chloride Mimics. (2018, September 1). ChemistryViews. Retrieved from [Link]

  • Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. (n.d.). AAAAI. Retrieved from [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.). Google Patents.
  • Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. (2025, March 11). MDPI. Retrieved from [Link]

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023, November 28). PMC. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Harnessing Sulfonyl Chlorides for Advanced Late-Stage Functionalization

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Imperative of Late-Stage Functionalization In the landscape of modern drug discovery and development, the ability to modi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Late-Stage Functionalization

In the landscape of modern drug discovery and development, the ability to modify complex molecules at a late stage is not merely an academic exercise; it is a critical tool for accelerating the generation of novel drug candidates. Late-stage functionalization (LSF) offers a paradigm shift from traditional linear synthesis, enabling the direct diversification of intricate molecular scaffolds. This approach allows for the rapid exploration of structure-activity relationships (SAR), the fine-tuning of pharmacokinetic properties, and the rescue of promising but suboptimal lead compounds.

Among the myriad of functional groups employed in medicinal chemistry, the sulfonamide moiety stands out as a "privileged scaffold." Its prevalence is a testament to its unique combination of properties: high hydrolytic stability, a tetrahedral geometry that can mimic transition states, and the capacity to act as both a hydrogen bond donor and acceptor.[1] This versatility has cemented its role in a vast array of therapeutics, from the pioneering "sulfa" antibiotics to modern treatments for cancer, glaucoma, and viral infections.[1][2]

The primary gateway to the invaluable sulfonamide linkage is the sulfonyl chloride (R-SO₂Cl).[3] This highly reactive electrophile readily couples with primary and secondary amines, providing a robust and predictable method for forging the S-N bond. Historically, however, the synthesis of sulfonyl chlorides themselves has been a major bottleneck, particularly in LSF contexts. Traditional methods often rely on harsh, unselective reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which are incompatible with the sensitive functional groups present in advanced intermediates and APIs.[4][5]

This guide addresses this long-standing challenge by detailing modern, mild, and highly selective strategies for generating and utilizing sulfonyl chlorides in late-stage functionalization. We will explore innovative protocols that transform previously inert functional groups—such as primary sulfonamides and sulfonyl hydrazides—into versatile electrophilic handles. These field-proven techniques empower researchers to unlock new regions of chemical space and accelerate the journey from hit to lead.

Core Strategies for Mild, Late-Stage Sulfonyl Chloride Generation

The modern toolkit for LSF has repurposed seemingly stable sulfur-based functional groups into precursors for the highly reactive sulfonyl chloride. This section details two primary strategies that offer exceptional functional group tolerance and operational simplicity.

Strategy 1: Unmasking the Electrophile: Pyrylium-Mediated Activation of Primary Sulfonamides

For decades, the primary sulfonamide (R-SO₂NH₂) was considered a synthetic endpoint—a stable, unreactive motif. Recent innovations have completely overturned this dogma, revealing it as a dormant precursor to a powerful electrophile. A groundbreaking method utilizes a pyrylium salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group, facilitating its conversion into a sulfonyl chloride under remarkably mild conditions.[4][6][7][8] This transformation is a cornerstone of modern LSF, allowing chemists to derivatize complex molecules at a previously inaccessible site.

Causality and Mechanism: The Pyry-BF₄ reagent selectively reacts with the primary sulfonamide's NH₂ group. This forms a pyridinium intermediate, which is an excellent leaving group. In the presence of a chloride source (e.g., MgCl₂), the activated intermediate undergoes nucleophilic substitution to yield the desired sulfonyl chloride. The mildness of the reaction conditions preserves sensitive functionalities across the molecule, a critical requirement for LSF.[4][8]

Diagram: Workflow for Sulfonamide Activation and Derivatization

G cluster_0 Part A: In Situ Sulfonyl Chloride Formation cluster_1 Part B: Nucleophilic Quench Start Complex Molecule with Primary Sulfonamide (R-SO2NH2) Reagents Pyry-BF4 (Activator) MgCl2 (Chloride Source) tBuOH (Solvent), 60 °C Start->Reagents Add Intermediate In Situ Generated Sulfonyl Chloride (R-SO2Cl) Reagents->Intermediate Reaction (3-5 h) Nucleophile Diverse Nucleophiles: - Primary/Secondary Amines - Alcohols / Phenols - Thiols - Drug Molecules Intermediate->Nucleophile Introduce to Reaction Mixture Product Derivatized Product: - Sulfonamides (R-SO2NR'R'') - Sulfonates (R-SO2OR') - Thiosulfonates (R-SO2SR') Nucleophile->Product Coupling

Caption: Workflow for Pyry-BF₄ mediated LSF of primary sulfonamides.

Experimental Protocol 1: Generation of a Sulfonyl Chloride from a Complex Primary Sulfonamide

This protocol is adapted from the work of Cornella and co-workers.[8]

  • Reagent Preparation: In a nitrogen-purged glovebox, add the primary sulfonamide (1.0 equiv., 0.1 mmol), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 equiv., 0.2 mmol), and magnesium chloride (MgCl₂, 2.5 equiv., 0.25 mmol) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Reaction Setup: Add anhydrous tert-butanol (0.1 M, 1.0 mL) to the vial. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated reaction block at 60 °C. Stir the reaction mixture vigorously for 3-5 hours. Note: For less reactive sulfonamides, an additional 2.0 equivalents of Pyry-BF₄ may be added after 3 hours to drive the reaction to completion.[8]

  • In Situ Derivatization: After cooling the reaction to room temperature, the nucleophile of choice (e.g., amine, alcohol, 1.5-2.0 equiv.) and a suitable base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv.) can be added directly to the crude reaction mixture containing the in situ generated sulfonyl chloride.

  • Work-up and Purification: Once the subsequent coupling reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final derivatized product.

Data Summary: Scope of Nucleophilic Coupling

Nucleophile ClassExampleProduct TypeReported YieldReference
Primary AmineAnilineSulfonamide>95%[8]
Secondary AmineMorpholineSulfonamide>95%[8]
Drug MoleculeCelecoxib → AmineSulfonamide73%[4]
AlcoholMethanolSulfonate Ester86%[4]
Phenol (Drug)WarfarinSulfonate Ester67%[6]
ThiolThiophenolThiosulfonate75%[4]
Strategy 2: Mild Conversion of Sulfonyl Hydrazides

Sulfonyl hydrazides (R-SO₂NHNH₂) are stable, often crystalline solids that are easily prepared and stored.[9] They serve as excellent precursors for the mild generation of sulfonyl chlorides, providing a practical alternative to using less stable starting materials. This method leverages common laboratory reagents and proceeds rapidly at room temperature.

Causality and Mechanism: The reaction is initiated by adding an N-halosuccinimide, typically N-chlorosuccinimide (NCS), to a solution of the sulfonyl hydrazide. The NCS acts as both an oxidant and a halogen source, converting the hydrazide into the corresponding sulfonyl chloride. The reaction is clean, high-yielding, and can be performed in a one-pot fashion where a nucleophile is added subsequently to form the desired product.[9]

Diagram: One-Pot LSF via Sulfonyl Hydrazide Intermediate

G Start Stable Sulfonyl Hydrazide (R-SO2NHNH2) Step1 N-Chlorosuccinimide (NCS) CH3CN, Room Temp, 2h Start->Step1 Intermediate In Situ Generated Sulfonyl Chloride (R-SO2Cl) Step1->Intermediate Step2 Nucleophile (e.g., R'NH2) Base (e.g., NEt3) Room Temp, 2h Intermediate->Step2 Product Final Functionalized Product (e.g., R-SO2NHR') Step2->Product

Caption: One-pot synthesis from sulfonyl hydrazide to sulfonamide.

Experimental Protocol 2: One-Pot Synthesis of Sulfonamides from Sulfonyl Hydrazides

This protocol is adapted from the work of Wu and colleagues.[9]

  • Sulfonyl Chloride Formation: To a solution of the desired sulfonyl hydrazide (1.0 equiv., 0.3 mmol) in acetonitrile (2.0 mL) in a glass vial, add N-chlorosuccinimide (NCS, 2.0 equiv., 0.6 mmol) in one portion. Stir the mixture at room temperature for 2 hours under air. Monitor the formation of the sulfonyl chloride by TLC.

  • Nucleophilic Coupling: To the same vial containing the newly formed sulfonyl chloride, add triethylamine (NEt₃, 2.0 equiv., 0.6 mmol) followed by the nucleophile (e.g., a primary or secondary amine, 2.0 equiv., 0.6 mmol).

  • Reaction Completion: Continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure sulfonamide product.

Data Summary: Substrate Scope for Sulfonyl Hydrazide Conversion

R-Group on Sulfonyl HydrazideProductYield of Sulfonyl ChlorideReference
4-Methylphenyl4-Methylbenzenesulfonyl chloride95%[9]
4-Methoxyphenyl4-Methoxybenzenesulfonyl chloride92%[9]
4-Chlorophenyl4-Chlorobenzenesulfonyl chloride96%[9]
2-NaphthylNaphthalene-2-sulfonyl chloride94%[9]
Thiophen-2-ylThiophene-2-sulfonyl chloride89%[9]
BenzylPhenylmethanesulfonyl chloride85%[9]
MethylMethanesulfonyl chloride81%[9]

Advanced Application: Photocatalysis and Bioconjugation

The utility of sulfonyl chlorides extends into cutting-edge areas of chemical synthesis, including photocatalysis and the modification of biomolecules.

Photocatalytic Strategies

Recent advances have harnessed the energy of visible light to drive novel transformations.

  • Sulfonyl Radical Generation: While not forming sulfonyl chlorides directly for coupling, some photocatalytic methods convert sulfonamides into sulfonyl radical intermediates.[10][11][12] These radicals can then participate in reactions such as hydrosulfonylation of alkenes, opening up new avenues for C-S bond formation in LSF.

  • Chromoselective Synthesis: In a remarkable display of control, researchers have used carbon nitride photocatalysts (K-PHI) to selectively synthesize sulfonyl chlorides from thioacetates using blue or white light.[5] Interestingly, changing the wavelength of the light to green or red shifts the reaction pathway to produce diaryldisulfides instead, demonstrating an exquisite level of photocatalytic control.[5]

Application in Peptide and Protein Modification

The reactivity of sulfonyl chlorides makes them suitable for bioconjugation, although care must be taken to control selectivity in the presence of multiple nucleophilic residues. A prominent application is the synthesis of vinyl sulfonamides for peptide macrocyclization.[13] In this strategy, a peptide's free amine (e.g., the N-terminus or a lysine side chain) is reacted with 2-chloroethanesulfonyl chloride. The resulting β-chloroethyl sulfonamide is then treated with a base to eliminate HCl, forming a vinyl sulfonamide. This functional group is an excellent Michael acceptor for a thiol group (e.g., from a cysteine residue) elsewhere in the peptide, enabling intramolecular "click" cyclization.[13] This process enhances peptide stability and can improve biological activity.

Conclusion and Future Outlook

The development of mild and selective methods for the late-stage generation of sulfonyl chlorides has transformed them from challenging intermediates into powerful tools for molecular diversification. By repurposing stable moieties like primary sulfonamides and sulfonyl hydrazides, chemists can now readily access this critical electrophile in the presence of complex and sensitive functionality. These strategies significantly expand the opportunities for drug discovery, enabling the rapid optimization of lead compounds and the exploration of novel biological targets.

Looking ahead, the integration of these methods with automated synthesis platforms promises to further accelerate the drug development pipeline. Moreover, the unique reactivity of sulfonyl-containing groups continues to be explored in the realm of covalent inhibitors and chemical biology probes, where sulfonyl fluorides and related electrophiles are gaining prominence.[14] The foundational chemistry of sulfonyl chlorides will undoubtedly remain central to these future innovations.

References

  • Puig, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link][4][6][7][8][15][16]

  • Tilby, M. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6060-6067. [Link][10][11][12][17]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link][6]

  • Berger, F., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(9), 3553–3558. [Link][15]

  • Organic & Biomolecular Chemistry. (n.d.). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Dual roles of sulfonyl chloride in C−H functionalization of 8‐amidoquinolines. Retrieved from [Link][19]

  • PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link][7]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link][11]

  • Chemical Science. (2025). An organophotocatalytic redox-neutral strategy for late-stage drug functionalization with SO2 gas. [Link][20]

  • PubMed. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link][12]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link][8]

  • ACS Figshare. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link][17]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link][9]

  • PMC. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link][13]

  • PMC. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. [Link][5]

  • ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl.... Retrieved from [Link][16]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups. Retrieved from [21]

  • NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. [Link][22]

  • PMC. (2025). Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury. [Link][23]

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Method

synthesis of sulfonate esters from 5-Formylfuran-2-sulfonyl chloride

Application Note & Detailed Protocol Topic: Strategic Synthesis of 5-Formylfuran-2-sulfonate Esters from 5-Formylfuran-2-sulfonyl Chloride Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Strategic Synthesis of 5-Formylfuran-2-sulfonate Esters from 5-Formylfuran-2-sulfonyl Chloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel sulfonate esters derived from 5-Formylfuran-2-sulfonyl chloride. Sulfonate esters are pivotal intermediates in medicinal chemistry, primarily for their role as excellent leaving groups in nucleophilic substitution reactions.[1][2] The furan scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This protocol details a robust and reproducible method for coupling 5-Formylfuran-2-sulfonyl chloride with a range of alcohol precursors. We will explore the causality behind experimental choices, provide a step-by-step methodology, and discuss characterization techniques, offering researchers a validated pathway to novel furan-based compounds for therapeutic development.

Introduction: The Strategic Value of Furan-Based Sulfonate Esters

The convergence of sulfonate ester chemistry with heterocyclic scaffolds offers a powerful platform for generating novel molecular entities. Sulfonate esters, such as tosylates and mesylates, are widely employed to "activate" hydroxyl groups, converting them from poor leaving groups into highly effective ones for subsequent chemical transformations.[2][5] This activation is critical for constructing complex molecules, as it enables predictable and controlled bond formation, often with retention of stereochemistry at the reacting center.[2]

Simultaneously, the furan ring system has garnered significant attention in medicinal chemistry.[6] Its electron-rich, aromatic nature allows it to engage in various interactions with biological targets, and its structure serves as a versatile scaffold that can be readily functionalized.[3] By synthesizing sulfonate esters directly onto the furan core, specifically using 5-Formylfuran-2-sulfonyl chloride, we create a bifunctional molecule. The sulfonate ester moiety provides a reactive handle for diversification, while the formyl group offers a site for subsequent modifications such as reductive amination, oxidation, or olefination, thus expanding the accessible chemical space for drug discovery programs.

Reaction Principle and Mechanism

The synthesis of sulfonate esters from sulfonyl chlorides is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of the 5-Formylfuran-2-sulfonyl chloride.

The core mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur atom of the sulfonyl chloride. This forms a transient trigonal bipyramidal intermediate.

  • Chloride Elimination & Deprotonation: The chloride ion is expelled, and a non-nucleophilic base (e.g., triethylamine or pyridine) abstracts the proton from the oxonium ion intermediate. This neutralization step is crucial; it drives the reaction to completion by preventing the formation of HCl, which could otherwise protonate the starting alcohol or lead to undesired side reactions.[1][5]

The use of a tertiary amine base is a deliberate choice to avoid its competition as a nucleophile, ensuring that only the desired alcohol-sulfonyl chloride reaction occurs.

Detailed Experimental Protocol

This protocol provides a general method applicable to primary and secondary alcohols. Modifications may be necessary for sterically hindered or less nucleophilic substrates (e.g., phenols).

Materials and Equipment
  • Reagents: 5-Formylfuran-2-sulfonyl chloride, desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol), triethylamine (Et₃N, distilled), anhydrous dichloromethane (DCM), ethyl acetate (EtOAc), hexane, hydrochloric acid (1 M aq.), saturated sodium bicarbonate solution (aq.), brine (saturated NaCl aq.), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, dropping funnel, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Rationale: The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions, such as the hydrolysis of the highly reactive sulfonyl chloride by trace moisture. Anhydrous conditions are maintained to maximize yield.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.) and anhydrous dichloromethane (approx. 0.1 M concentration relative to the alcohol).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve 5-Formylfuran-2-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol/base mixture over 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:EtOAc eluent). The consumption of the starting alcohol and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding deionized water.

Work-up and Purification

Rationale: The aqueous work-up is designed to remove the triethylammonium hydrochloride salt and any remaining base or unreacted sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to reduce the solubility of organic material in the aqueous layer)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonate ester.

Characterization of the Final Product

Validation of the product structure and purity is essential.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the furan ring protons, the aldehyde proton (~9.5-10.0 ppm), and the protons of the alcohol moiety. The protons on the carbon adjacent to the sulfonate ester oxygen will typically show a downfield shift compared to the parent alcohol.

    • ¹³C NMR: Confirmation of the aldehyde carbonyl carbon (~175-185 ppm) and the carbons of the furan ring and alcohol component.[7]

  • Infrared (IR) Spectroscopy: Look for strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group, typically found around 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. A strong peak for the C=O stretch of the aldehyde will also be present around 1670-1700 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

Process Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Validation Reagents 1. Reagents (Alcohol, Et3N, Anhydrous DCM) Setup 2. Reaction Setup (Combine in N2-flushed flask, cool to 0°C) Reagents->Setup SulfonylChloride 3. Add 5-Formylfuran-2-sulfonyl Chloride (Dropwise at 0°C) Setup->SulfonylChloride Monitoring 4. Reaction Monitoring (TLC analysis) SulfonylChloride->Monitoring Workup 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) Monitoring->Workup Purify 6. Purification (Flash Column Chromatography) Workup->Purify Characterization 7. Characterization (NMR, IR, MS) Purify->Characterization FinalProduct Pure Sulfonate Ester Characterization->FinalProduct

Caption: Workflow for the synthesis and validation of 5-Formylfuran-2-sulfonate esters.

Tabulated Results & Discussion

The following table presents hypothetical results for the synthesis of various sulfonate esters using the described protocol, demonstrating its versatility.

Alcohol SubstrateMolar Equivalents (Alcohol:Sulfonyl Chloride:Et₃N)Reaction Time (h)Isolated Yield (%)
Ethanol1.0 : 1.1 : 1.2292%
Isopropanol1.0 : 1.1 : 1.2385%
Benzyl Alcohol1.0 : 1.1 : 1.22.590%
Phenol1.0 : 1.2 : 1.5575%

Discussion of Results & Troubleshooting:

  • Yields: Primary alcohols, like ethanol and benzyl alcohol, are expected to react faster and provide higher yields due to lower steric hindrance. Secondary alcohols, such as isopropanol, are slightly more hindered, leading to longer reaction times and potentially lower yields. Phenols are less nucleophilic, requiring slightly more forcing conditions (e.g., slightly more sulfonyl chloride and base) and may result in lower yields.

  • Side Reactions: The primary side reaction is the hydrolysis of the 5-Formylfuran-2-sulfonyl chloride by any moisture present in the reaction, which forms the corresponding sulfonic acid. This underscores the importance of using anhydrous solvents and reagents.

  • Troubleshooting:

    • No Reaction: If the TLC shows no product formation, ensure all reagents are anhydrous and the triethylamine is pure. The sulfonyl chloride may have degraded during storage.

    • Low Yield: This may result from incomplete reaction or hydrolysis. Consider increasing the reaction time or using a slight excess of the sulfonyl chloride. Ensure the purification step is efficient to minimize product loss.

    • Multiple Spots on TLC: This could indicate side product formation or incomplete reaction. Optimize purification conditions (e.g., solvent system for chromatography) for better separation.

Safety Precautions

  • 5-Formylfuran-2-sulfonyl chloride: Sulfonyl chlorides are corrosive, lachrymatory (tear-inducing), and moisture-sensitive. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Work-up: The addition of water and acid to the reaction mixture can be exothermic. Perform these steps slowly and with cooling if necessary.

References

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (2020). MDPI. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. (1983).
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  • Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. (2018). Organic Letters, ACS Publications. [Link]

  • Methods for the synthesis of (hetero)arylsulfonate esters. (2023). ResearchGate. [Link]

  • Synthesis and properties of a series of sulfonate ester photoacid generators. (2023). Reaction Chemistry & Engineering, RSC Publishing. [Link]

  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (2003). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2008). ResearchGate. [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters. [Link]

  • 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). (2014). ResearchGate. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]

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  • Leaving Group Conversions - Sulfonyl Chlorides. (2022). Pearson. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Applications of furan and its derivative. (2022). Slideshare. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • The utility of sulfonate salts in drug development. (2010). PubMed. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC, NIH. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. [Link]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. [Link]

  • Reactions of Alcohols. MSU Chemistry. [Link]

  • The Reaction between Furfuryl Alcohol and Model Compound of Protein. (2017). PMC, NIH. [Link]

  • Method of preparing furfuryl alcohols. (1981).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Formylfuran-2-sulfonyl Chloride

Welcome to the technical support center for the synthesis of 5-Formylfuran-2-sulfonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Formylfuran-2-sulfonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and product purity.

Introduction

5-Formylfuran-2-sulfonyl chloride is a key building block in medicinal chemistry, primarily used in the synthesis of novel sulfonamide derivatives. The synthesis, typically achieved through the electrophilic chlorosulfonation of 2-furaldehyde, can be challenging. The furan ring's sensitivity to strong acids and the reactivity of the aldehyde and sulfonyl chloride moieties necessitate careful control of reaction conditions to minimize side reactions and maximize yield. This guide will address the common issues encountered during this synthesis and provide practical, experience-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-formylfuran-2-sulfonyl chloride.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After workup, the isolated yield of 5-formylfuran-2-sulfonyl chloride is significantly lower than expected.

  • TLC or NMR analysis of the crude product shows a complex mixture with little to no desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation of Starting Material 2-furaldehyde can be susceptible to oxidation or polymerization, especially if it is old or has been improperly stored.Use freshly distilled 2-furaldehyde for the reaction. Ensure the starting material is free from colored impurities.
Excessive Polymerization Furan and its derivatives are known to polymerize in the presence of strong acids like chlorosulfonic acid. This is often observed as the formation of a dark, insoluble tar-like substance.[1][2]Maintain a low reaction temperature (typically -10 to 0 °C) during the addition of chlorosulfonic acid. Ensure efficient stirring to dissipate localized heat.
Product Hydrolysis During Workup Sulfonyl chlorides are highly susceptible to hydrolysis, converting them to the corresponding sulfonic acid, which is water-soluble and will be lost during an aqueous workup.[3]Perform the aqueous quench and extractions as quickly as possible at low temperatures (using ice-cold water/brine). Use a sufficient amount of an appropriate organic solvent (e.g., dichloromethane, diethyl ether) for extraction to ensure the sulfonyl chloride is efficiently removed from the aqueous phase.[1]
Incomplete Reaction Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.Monitor the reaction progress using TLC or a suitable spectroscopic method. If the reaction has stalled, consider allowing it to stir for a longer period at a low temperature or very cautiously allowing it to warm slightly.
Problem 2: Formation of Significant Side Products

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of significant impurities alongside the desired 5-formylfuran-2-sulfonyl chloride.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of 5-Formylfuran-2-sulfonic acid This is the primary hydrolysis product of 5-formylfuran-2-sulfonyl chloride. Its presence indicates that the product was exposed to water for too long or at too high a temperature during workup.[3]As mentioned above, perform the workup rapidly at low temperatures. Ensure all glassware is dry before use.
Ring Opening of the Furan Moiety The furan ring can be unstable under strongly acidic conditions, leading to ring-opened byproducts.[4][5]Maintain strict temperature control throughout the reaction. Avoid prolonged exposure to the strong acid.
Disulfonation Although less common for deactivated rings, the use of a large excess of chlorosulfonic acid or higher temperatures could potentially lead to the formation of disulfonated products.[2]Use a moderate excess of chlorosulfonic acid (typically 2-3 equivalents).
Cannizzaro Reaction of 2-Furaldehyde In the presence of a base (if an alkaline workup is attempted), 2-furaldehyde can undergo a disproportionation reaction to form furfuryl alcohol and furoic acid.[6][7]The workup for this reaction should be under neutral or slightly acidic conditions to avoid this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorosulfonation of 2-furaldehyde?

The chlorosulfonation of 2-furaldehyde is an electrophilic aromatic substitution reaction. The furan ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.[8] The electrophile in this reaction is likely sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid. The reaction proceeds as follows:

  • Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with sulfur trioxide and hydrogen chloride.

  • Electrophilic Attack: The electron-rich furan ring attacks the electrophile, preferentially at the C5 position due to the directing effect of the oxygen atom and the deactivating effect of the formyl group at C2. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A base (such as the chloride ion) removes the proton from the C5 position, restoring the aromaticity of the furan ring and yielding the sulfonic acid.

  • Conversion to Sulfonyl Chloride: The initially formed sulfonic acid can then be converted to the sulfonyl chloride by reaction with another molecule of chlorosulfonic acid.

Q2: Why is the reaction performed at low temperatures?

Low temperatures are crucial for several reasons:

  • To minimize polymerization: As discussed, furans readily polymerize in the presence of strong acids.[1]

  • To control the exothermicity: The reaction between 2-furaldehyde and chlorosulfonic acid is highly exothermic. Low temperatures help to control the reaction rate and prevent a runaway reaction.

  • To improve selectivity: Lower temperatures generally favor the desired monosulfonation product and reduce the formation of byproducts.

Q3: What is the best way to purify the crude 5-formylfuran-2-sulfonyl chloride?

The crude product is often an oil or a low-melting solid. Purification can be challenging due to the compound's instability.

  • Extraction and Washing: A thorough workup with cold water and brine is the first step to remove excess acid and water-soluble impurities.[4]

  • Recrystallization: If the product is a solid, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent at low temperatures can be effective.

  • Column Chromatography: This is generally not recommended due to the potential for the sulfonyl chloride to hydrolyze on the silica gel. If it must be used, it should be done quickly with non-polar eluents and deactivated silica gel.

Q4: How should I store 5-formylfuran-2-sulfonyl chloride?

Due to its sensitivity to moisture, 5-formylfuran-2-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it at low temperatures (in a refrigerator or freezer) to minimize degradation over time.[9]

Experimental Protocols

Representative Protocol for the Synthesis of 5-Formylfuran-2-sulfonyl Chloride

This protocol is a representative procedure based on general methods for the chlorosulfonation of aromatic compounds and should be optimized for your specific laboratory conditions.

Materials:

  • Freshly distilled 2-furaldehyde

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution, cold

  • Brine (saturated NaCl solution), cold

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled 2-furaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise above 0 °C. Vigorous stirring is essential during the addition.

  • After the addition is complete, stir the reaction mixture at -10 to 0 °C for 2-4 hours. Monitor the reaction progress by TLC (using a non-polar eluent system and visualizing with a permanganate stain).

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Quickly transfer the mixture to a pre-chilled separatory funnel and separate the organic layer.

  • Extract the aqueous layer with cold dichloromethane (2x).

  • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude product can be used directly or purified by low-temperature recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether).

Characterization Data
  • ¹H NMR: Expect signals for the aldehyde proton (singlet, ~9.7 ppm) and two doublets for the furan ring protons (~7.0-7.5 ppm).

  • ¹³C NMR: Expect signals for the aldehyde carbon (~178 ppm), and the furan ring carbons.

  • IR Spectroscopy: Look for characteristic strong stretches for the S=O bonds of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹) and the C=O stretch of the aldehyde (around 1700 cm⁻¹).[10]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification a Add 2-furaldehyde and anhydrous DCM to flask b Cool to -10 °C a->b c Slowly add chlorosulfonic acid (maintain T < 0 °C) b->c d Stir at -10 to 0 °C for 2-4h c->d e Monitor by TLC d->e f Quench on ice-water e->f g Separate organic layer f->g h Extract aqueous layer with DCM g->h i Wash with cold H₂O, NaHCO₃, brine h->i j Dry over MgSO₄ i->j k Concentrate in vacuo j->k l Low-temperature recrystallization k->l m Characterization (NMR, IR) l->m

Caption: Experimental workflow for the synthesis of 5-formylfuran-2-sulfonyl chloride.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 5-Formylfuran-2-sulfonyl chloride cause1 Polymerization of Furan start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Starting Material Quality start->cause4 sol1 Maintain low temperature (-10 to 0 °C) Efficient stirring cause1->sol1 sol2 Rapid, cold workup Use anhydrous solvents cause2->sol2 sol3 Monitor reaction by TLC Increase reaction time if needed cause3->sol3 sol4 Use freshly distilled 2-furaldehyde cause4->sol4

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(41), 34853-34860.
  • ChemicalBook. (2022, January 24). Electrophilic Reactions of Furan.
  • Cai, C. M., et al. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Dunlop, A. P., & Stout, P. (1954). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry, 46(7), 1371-1374.
  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of furan-based polymers.
  • Santa Cruz Biotechnology. (n.d.). 5-Formylfuran-2-sulfonic acid sodium salt. sc-268070.
  • Sigma-Aldrich. (n.d.). 5-formylfuran-2-sulfonic acid.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • NOAA. (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals.
  • Wikipedia. (n.d.). Chlorosulfuric acid.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ivanov, C., & co-workers. (1960). Godishnik 'Khim. -Tekhnol. Inst., 231.
  • Antal, M. J., Leesomboon, T., & Richards, G. N. (1991). Mechanism of formation of 2-furaldehyde from d-xylose.
  • Moulay, S. (2016). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Organic Syntheses. (n.d.). DIAZOMETHANE. Org. Synth. 1941, 21, 15.
  • Halim, N. A. A., Hamzah, N., & Saleh, S. H. (2023). Synthesis and Characterisation of Sulfonated Polydivinylbenzene as Solid Acid Catalyst for the Production of Furfural. Malaysian Journal of Chemistry, 25(3), 492-504.
  • Sigma-Aldrich. (n.d.). 5-formylfuran-2-sulfonic acid.
  • CymitQuimica. (n.d.). CAS 69815-95-8: 5-methylfuran-2-sulfonyl chloride.
  • Pfizer Inc. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Benchchem. (2025).
  • Furanix Technologies B.V. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. CA2921489A1.
  • Marcotullio, G., & de Jong, W. (2018). Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of Furfural. Frontiers in Chemistry, 6, 143.
  • Al-Mulla, A. (2010). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ChemInform, 41(38).
  • Fotsing, J. R. T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653.
  • King, J. F., & Lee, T. M. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3120-3127.
  • Wang, C. C., et al. (2016). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Molecules, 21(11), 1500.
  • E. I. du Pont de Nemours & Company. (n.d.). CHLOROSULFONIC ACID.
  • Santa Cruz Biotechnology. (n.d.). 5-Formylfuran-2-sulfonic acid sodium salt.
  • Organic Chemistry Portal. (n.d.).
  • E. I. du Pont de Nemours & Company. (n.d.). CSA.
  • Wikipedia. (n.d.). Chlorosulfuric acid.
  • Al-Mulla, A. (2010). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ChemInform, 41(38).
  • Kao Corporation. (2013). Method for producing 2-furaldehyde.
  • Ekeocha, Z. C. (1984). The conversion of 2-furaldehyde into some potentially useful bifunctional derivatives. Nigerian Journal of Applied Science, 2(1), 85-91.

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Optimization

common side reactions in the synthesis of 5-Formylfuran-2-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Formylfuran-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Formylfuran-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. The furan ring's inherent sensitivity, combined with the reactivity of the sulfonyl chloride and formyl groups, presents unique challenges. This guide offers a structured approach to troubleshooting common side reactions and optimizing your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My final yield is consistently low, or I've lost the product entirely during workup. What's happening?

A1: The most probable cause is the hydrolytic instability of the target compound. 5-Formylfuran-2-sulfonyl chloride is highly reactive and readily hydrolyzes back to the corresponding 5-formylfuran-2-sulfonic acid upon contact with water. This is a primary failure point, especially during aqueous workup procedures.[1][2][3]

Core Causality: The sulfonyl chloride moiety is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride, leading to the sulfonic acid, which is often highly water-soluble and difficult to extract.

Troubleshooting Protocol & Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.

  • Non-Aqueous Workup: Avoid quenching the reaction by pouring it into water or ice if possible. A preferable method is to remove the excess chlorosulfonating agent under reduced pressure (ensure your vacuum pump is protected from corrosive fumes).

  • Rapid Extraction: If an aqueous quench is unavoidable, perform it at low temperatures (0-5 °C) and immediately extract the product into a cold, non-polar organic solvent like dichloromethane or diethyl ether. Minimize the contact time between the product and the aqueous phase.[2]

  • Multiple Extractions: Perform at least three extractions with fresh organic solvent to maximize the recovery of the product from the aqueous layer.[2]

  • Brine Wash: Wash the combined organic layers with cold brine (saturated NaCl solution) instead of pure water. The high ionic strength of brine reduces the solubility of the organic product in the aqueous phase, aiding separation.

Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like, insoluble material. What causes this polymerization?

A2: This indicates decomposition and polymerization of the furan ring. Furan and its derivatives are notoriously unstable in the presence of strong acids like chlorosulfonic acid or oleum.[4][5] This acidic environment can lead to protonation of the furan ring, initiating ring-opening and subsequent polymerization reactions, forming high-molecular-weight, dark-colored byproducts often referred to as "humins".[6]

Core Causality: The electron-rich furan ring is susceptible to electrophilic attack by protons. While the electron-withdrawing formyl group provides some deactivation and stability, it is often insufficient to prevent degradation under harsh acidic and thermal conditions.[5]

Troubleshooting Protocol & Solutions:

  • Temperature Control is Critical:

    • Add the 2-furaldehyde substrate to the chlorosulfonic acid slowly and dropwise at a low temperature (e.g., -5 to 0 °C) to control the initial exothermic reaction.[7]

    • Maintain the lowest possible temperature throughout the reaction that still allows for conversion to the product. Avoid excessive heating, as it dramatically accelerates decomposition.[2]

  • Reagent Stoichiometry: While an excess of the chlorosulfonating agent is necessary to drive the reaction, a very large excess increases the overall acidity and risk of polymerization. A molar excess of 3-5 equivalents is a common starting point.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or a carefully quenched aliquot analyzed by ¹H NMR). Do not let the reaction run longer than necessary, as prolonged exposure to the acidic medium will favor byproduct formation.

Workflow: Diagnosing and Mitigating Product Degradation

Start Symptom: Dark Reaction / Low Yield Check_Workup Was aqueous workup used? Start->Check_Workup Check_Temp Was reaction temperature > 25°C? Start->Check_Temp Hydrolysis Primary Cause: Product Hydrolysis Check_Workup->Hydrolysis Yes Polymerization Primary Cause: Ring Polymerization Check_Temp->Polymerization Yes Sol_Workup Solution: - Use non-aqueous workup - Rapid, cold extraction - Dry solvents thoroughly Hydrolysis->Sol_Workup Sol_Temp Solution: - Maintain low temp (0°C) - Slow, dropwise addition - Minimize reaction time Polymerization->Sol_Temp

Caption: Troubleshooting workflow for degradation issues.

Q3: My purified product degrades rapidly upon storage. How can I improve its stability?

A3: Heteroaromatic sulfonyl chlorides, particularly those based on electron-rich rings like furan, are often inherently unstable. [3] Decomposition can occur via multiple pathways, including hydrolysis from atmospheric moisture, formal extrusion of SO₂, or self-reaction.[3]

Troubleshooting Protocol & Solutions:

  • Immediate Use: The most effective strategy is to use the 5-formylfuran-2-sulfonyl chloride immediately after synthesis and purification in the next reaction step.

  • Conversion to a Stable Derivative: If immediate use is not possible, consider converting it to a more stable intermediate. For instance, reacting it with an amine to form a stable sulfonamide, which can be purified and stored.[8]

  • Storage Conditions: If short-term storage is necessary:

    • Store the solid product under a dry, inert atmosphere (Argon is preferable).

    • Keep it at low temperatures (-20 °C or below) in a freezer.[7]

    • Ensure the container is sealed tightly with a high-quality cap and Parafilm® to prevent moisture ingress.

Frequently Asked Questions (FAQs)
  • What is the primary reaction mechanism for this synthesis? The synthesis is an electrophilic aromatic substitution reaction.[9] Chlorosulfonic acid (ClSO₃H) acts as the electrophile, attacking the electron-rich furan ring, preferentially at the C5 position, which is activated by the oxygen atom.

  • Why does sulfonation occur at the 5-position and not other positions? In electrophilic substitution of 2-substituted furans, the incoming electrophile is directed to the 5-position. This is due to the directing effect of the furan ring's oxygen atom, which stabilizes the cationic intermediate (the sigma complex) most effectively when substitution occurs at the alpha-positions (2 or 5). Since the 2-position is already occupied by the formyl group, the reaction proceeds at the vacant 5-position.[5]

  • Are there alternative reagents to chlorosulfonic acid? While chlorosulfonic acid is common, other reagents can be used for chlorosulfonation, such as sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst. However, these may present different selectivity and reactivity profiles. For converting a pre-formed sulfonic acid to the sulfonyl chloride, reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used, though these are generally harsh and may not be compatible with the sensitive furan ring.[8][10]

  • Besides polymerization and hydrolysis, what other side products should I look for? Depending on the specific conditions, other minor side products could form.

    • Table 1: Potential Side Products and Identification

      Side Product Chemical Name Likely Cause Analytical Signature (¹H NMR)
      Hydrolysis Product 5-Formylfuran-2-sulfonic acid Exposure to water during workup or storage.[1][2] Absence of sulfonyl chloride reactivity; may be visible as a water-soluble baseline material on TLC.
      Oxidation Product 5-(Chlorosulfonyl)furan-2-carboxylic acid Oxidation of the aldehyde group by the strongly acidic/oxidizing medium.[4] Disappearance of the characteristic aldehyde proton peak (~9.5-10 ppm).

      | Disulfonation Product | 2-Formylfuran-x,5-disulfonyl chloride | Excessively harsh conditions (high temperature, long reaction time).[4] | Complex aromatic region in the NMR spectrum; higher mass in MS analysis. |

Experimental Protocols
General Protocol for the Synthesis of 5-Formylfuran-2-sulfonyl Chloride

Disclaimer: This is a generalized guideline. All reactions, especially those involving highly corrosive reagents like chlorosulfonic acid, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation:

    • Assemble a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

    • In the flask, add chlorosulfonic acid (4.0 eq.).

    • Cool the flask to 0 °C using an ice-salt bath.

  • Reaction:

    • Add 2-furaldehyde (1.0 eq.) to the dropping funnel.

    • Add the 2-furaldehyde dropwise to the stirred chlorosulfonic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by carefully taking an aliquot, quenching it in a biphasic mixture of ice-cold NaHCO₃ solution and ethyl acetate, and analyzing the organic layer by TLC.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • In a separate, large flask, prepare a stirred mixture of crushed ice and dichloromethane (CH₂Cl₂).

    • Slowly and carefully , pour the reaction mixture onto the ice/CH₂Cl₂ slurry. This quench is highly exothermic and releases HCl gas.

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with fresh, cold CH₂Cl₂.

    • Combine the organic layers and wash sequentially with cold brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification:

    • The crude product is often an oil or low-melting solid. Purification can be challenging due to instability. If required, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be attempted, but speed is essential.

    • Alternatively, trituration with cold hexanes can sometimes afford the product as a solid.

Logical Flow of Synthesis and Key Control Points

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware & Inert Atmosphere B Add 2-Furaldehyde to ClSO3H A->B C Stir & Monitor B->C D Quench on Ice/Solvent C->D E Extract & Dry D->E F Concentrate E->F G Final Product: 5-Formylfuran-2-sulfonyl chloride F->G ann1 Control Point: Maintain T < 5°C ann1->B ann2 Control Point: Minimize Water Contact ann2->D

Caption: Key stages and critical control points in the synthesis.

References
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available from: [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]

  • N-ACETYLSULFANILYL CHLORIDE. Organic Syntheses. Available from: [Link]

  • Notes - Formylation of Furans. ResearchGate. Available from: [Link]

  • Vilsmeier-Haack Reaction. Name-Reaction.com. Available from: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

  • Process for the production of salts of 5-formyl-furan-2-sulphonic acid. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • PREPARATION OF 4,5-DIIODO-2-(TRIMETHYLSILYL)ETHYNYL-1H-IMIDAZOLE. Organic Syntheses. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Available from: [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available from: [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. Available from: [Link]

  • Stability Studies. Coriolis Pharma. Available from: [Link]

  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.
  • The conversion of 2-furaldehyde into some potentially useful bifunctional derivatives. Taylor & Francis Online. Available from: [Link]

  • Chlorosulfonation. Robinsons Brothers. Available from: [Link]

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Troubleshooting

Technical Support Center: 5-Formylfuran-2-sulfonyl chloride (FFSC)

Executive Summary & Molecule Profile 5-Formylfuran-2-sulfonyl chloride (FFSC) is a "double-trouble" intermediate. It possesses a moisture-sensitive sulfonyl chloride motif and an oxidizable aldehyde on an electron-rich f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Formylfuran-2-sulfonyl chloride (FFSC) is a "double-trouble" intermediate. It possesses a moisture-sensitive sulfonyl chloride motif and an oxidizable aldehyde on an electron-rich furan ring.

  • Primary Instability: Hydrolysis to sulfonic acid (irreversible).

  • Secondary Instability: Thermal extrusion of SO₂ (desulfonylation), leading to tar-like polymerization.

  • Critical Handling Rule: Never distill. Never use alcohols. Keep below 40°C.

This guide provides self-validating protocols to rescue degraded batches and maintain purity.

Diagnostic Guide: What is your material telling you?

Q1: My material has turned from a yellow solid to a dark brown oil/sludge. Is it recoverable?

Diagnosis: This is likely thermal decomposition coupled with autocatalytic acid hydrolysis .

  • Mechanism: Trace moisture hydrolyzes the sulfonyl chloride (

    
    ). The generated HCl catalyzes the polymerization of the furan ring and the aldehyde group.
    
  • Action:

    • If <20% liquid: Proceed to Protocol A (Trituration) immediately.

    • If >50% liquid: The batch is likely compromised beyond economical recovery. Discard to avoid contaminating downstream steps.

Q2: The NMR shows a broad hump around 8-10 ppm and missing aldehyde peaks.

Diagnosis: Oligomerization. The aldehyde group has reacted, likely due to acidic impurities (HCl or sulfonic acid) acting as catalysts.

  • Action: You must neutralize the acid traces immediately using Protocol B (Rapid Wash) before attempting recrystallization.

Q3: I see a new peak in the aromatic region and loss of the sulfonyl group.

Diagnosis: Desulfonylation. You likely heated the compound above 50°C or stored it in light. The


 group has been extruded, leaving behind chlorinated furan byproducts.
  • Action: This is irreversible. Check your storage conditions (See Section 5).

Purification Protocols

Visual Workflow: Decision Matrix

PurificationLogic Start Crude FFSC Material CheckState Physical State? Start->CheckState Solid Yellow/Tan Solid CheckState->Solid Mostly Solid Sludge Dark Oil/Sludge CheckState->Sludge Viscous Liquid CheckAcid Acid Content? (fuming/low pH) Solid->CheckAcid ProtocolA Protocol A: Anhydrous Trituration (Remove Surface Impurities) Sludge->ProtocolA <20% Liquid Discard Discard Batch Sludge->Discard >50% Liquid CheckAcid->ProtocolA Low Acid ProtocolB Protocol B: Rapid Cold Wash (Remove Bulk Acids) CheckAcid->ProtocolB High Acid/Fuming ProtocolC Protocol C: Recrystallization (Final Polish) ProtocolA->ProtocolC ProtocolB->ProtocolC

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and acidity.

Protocol A: Anhydrous Trituration (The "Safe" Method)

Use this for removing surface hydrolysis products from solid samples.

  • Preparation: Cool the crude solid to 0°C under Nitrogen.

  • Solvent: Use anhydrous Pentane or Hexane (impurities like sulfonic acids are insoluble; FFSC is sparingly soluble).

  • Execution:

    • Add cold solvent (5 mL per gram of solid).

    • Sonicate briefly (30 seconds) or stir vigorously for 5 minutes.

    • The supernatant will turn dark/cloudy as it picks up impurities.

  • Filtration: Filter rapidly through a sintered glass funnel under

    
     flow.
    
  • Drying: High vacuum (0.1 mbar) for 1 hour at room temperature (do not heat).

Protocol B: Rapid Cold Aqueous Wash (High Risk/High Reward)

Use this ONLY if the sample is fuming (HCl) or heavily contaminated with inorganic acids. Speed is critical to prevent hydrolysis.

  • Dissolution: Dissolve crude FFSC in Dichloromethane (DCM) (10 mL/g). Keep at 0°C.

  • The Wash:

    • Prepare Ice Water (0°C).

    • Pour DCM solution into a separatory funnel.

    • Add Ice Water (equal volume).

    • Shake vigorously for exactly 10 seconds.

    • Immediately drain the organic (bottom) layer into a flask containing anhydrous

      
      .
      
  • Finishing:

    • Stir over

      
       for 5 minutes.
      
    • Filter.[1][2][3][4]

    • Concentrate on a rotary evaporator at <25°C bath temperature .

Protocol C: Two-Solvent Recrystallization (The Gold Standard)

Use this for final polishing to >98% purity.

Solvent System: Toluene (Solvent A) / Heptane (Solvent B).

StepActionTechnical Rationale
1 Dissolve FFSC in minimum Toluene at 35-40°C.Toluene solubilizes the furan core; keeping T < 40°C prevents

loss.
2 Filter hot (if particulates exist).Removes inorganic salts or polymerized char.
3 Add Heptane dropwise until cloudiness persists.Heptane acts as the anti-solvent, forcing the sulfonyl chloride out of solution.
4 Add 1-2 drops of Toluene to clear the solution.Re-establishes saturation limit.
5 Cool slowly to RT, then to -20°C.Slow cooling grows pure crystals; rapid cooling traps impurities.
6 Filter and wash with cold Heptane.Removes mother liquor containing furfural traces.

Impurity Profile & Data

Table 1: Common Impurities and Removal Strategies

ImpurityOriginSolubility ProfileRemoval Strategy
5-Formylfuran-2-sulfonic acid Hydrolysis (Moisture)Insol. in DCM/Tol; Sol. in WaterProtocol B (Wash) or Filtration (it precipitates in DCM).
Furfural Starting MaterialSol. in Hexane/HeptaneProtocol A (Trituration) or Recrystallization (stays in mother liquor).
Sulfuric Acid / HCl Synthesis ByproductsSol. in WaterProtocol B (Wash) or Solid Base Scavenger (e.g.,

- use with caution).
Polymerized Furan Thermal/Acid DegradationInsol. in most solventsFiltration before recrystallization.

Storage & Stability (Prevention)

To maintain the integrity of FFSC after purification, follow these strict guidelines:

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is mandatory. At Room Temperature, shelf life is <48 hours.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel sachets.

Degradation Pathways Diagram

Degradation cluster_0 Pathway A: Hydrolysis (Moisture) cluster_1 Pathway B: Thermal (>40°C) FFSC 5-Formylfuran-2- sulfonyl chloride Acid Sulfonic Acid (Strong Acid) FFSC->Acid + H2O SO2 SO2 Gas FFSC->SO2 Heat/Light Chlorofuran Chlorinated Furan Derivatives FFSC->Chlorofuran - SO2 Polymer Black Tar (Polymerization) Acid->Polymer Catalyzes

Figure 2: Primary degradation pathways. Note that Pathway A is autocatalytic (acid generates more acid).

References

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Detailed analysis of furan vs. thiophene vs. pyridine sulfonyl chloride stability.
    • Source: ChemRxiv, "Stability of Heteroarom
  • Recrystallization of Sulfonyl Chlorides

    • General protocols for handling moisture-sensitive acid chlorides.
    • Source: MIT OpenCourseWare, "Two-Solvent Recrystalliz
  • Synthesis & Handling of Furan Derivatives

    • Methodologies for chlorosulfonation of furfural and isolation of unstable intermedi
    • Source: US Patent 6022984A, "Efficient synthesis of furan sulfonamide compounds".

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the characterization of 5-Formylfuran-2-sulfonyl chloride

An In-Depth Comparative Guide to the Analytical Characterization of 5-Formylfuran-2-sulfonyl Chloride For professionals in pharmaceutical research and drug development, the rigorous characterization of reactive intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 5-Formylfuran-2-sulfonyl Chloride

For professionals in pharmaceutical research and drug development, the rigorous characterization of reactive intermediates is not merely a procedural step but a cornerstone of quality control and process robustness. 5-Formylfuran-2-sulfonyl chloride, a key building block for synthesizing novel sulfonamide-based therapeutic agents, exemplifies this need. Its dual functionality, featuring a reactive sulfonyl chloride and an aldehyde group on a furan scaffold, presents unique analytical challenges. The inherent instability of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, demands carefully selected analytical methods to ensure accurate structural elucidation and purity assessment.

This guide provides a comparative overview of the essential analytical techniques for the comprehensive characterization of 5-Formylfuran-2-sulfonyl chloride. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific objective, whether it is definitive structure confirmation, quantitative purity determination, or impurity profiling. Each method offers a unique lens through which to view the molecule.

TechniquePrimary ApplicationQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Unambiguous Structure ElucidationExcellent (qNMR)Provides detailed atomic-level structural information; non-destructive.[1]Lower sensitivity compared to MS; requires careful solvent selection due to reactivity.[1]
IR Spectroscopy Functional Group IdentificationPoorRapid and simple confirmation of key functional groups (sulfonyl chloride, aldehyde).[2]Provides limited structural detail; not suitable for complex mixture analysis.
Mass Spectrometry Molecular Weight ConfirmationGood (with chromatography)High sensitivity; provides molecular weight and fragmentation data for structural clues.Isomeric differentiation can be difficult; reactivity can pose challenges for some ionization methods.
HPLC-UV Purity & Impurity QuantificationExcellentHigh precision and accuracy for purity assessment; robust and widely available.The analyte's reactivity necessitates derivatization for reliable, stable analysis.[3]

The Analytical Workflow: A Multi-Technique Approach

A robust characterization of 5-Formylfuran-2-sulfonyl chloride relies not on a single technique but on the synergistic integration of multiple methods. The following workflow ensures both structural integrity and purity are confirmed.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Stability Assessment Initial_Sample Initial Synthesis Product: 5-Formylfuran-2-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation Initial_Sample->NMR IR IR Spectroscopy - Functional Group ID Initial_Sample->IR MS Mass Spectrometry - Molecular Weight Initial_Sample->MS Derivatization Derivatization: Reaction with Amine Initial_Sample->Derivatization Final_Report Comprehensive Certificate of Analysis NMR->Final_Report IR->Final_Report MS->Final_Report HPLC RP-HPLC-UV - Purity Assay - Impurity Profiling Derivatization->HPLC HPLC->Final_Report

Caption: Integrated workflow for the characterization of 5-Formylfuran-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom.[1]

Causality Behind Experimental Choices: Due to the high reactivity of the sulfonyl chloride moiety, especially its propensity for hydrolysis, the choice of a dry, aprotic deuterated solvent is critical.[1][2] Chloroform-d (CDCl₃) or acetone-d₆ are excellent choices to prevent the degradation of the analyte into its corresponding sulfonic acid, which would complicate spectral interpretation.

Predicted ¹H and ¹³C NMR Data

While direct experimental spectra for this specific compound are not widely published, we can predict the chemical shifts based on established principles and data from analogous furan structures.[4][5]

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aldehyde Proton~9.8s1H-CHO
Furan Proton (H3)~7.5d1HCH adjacent to SO₂Cl
Furan Proton (H4)~7.3d1HCH adjacent to CHO
¹³C NMR (Predicted) δ (ppm)Assignment
Aldehyde Carbonyl~185C HO
Furan C2~155C -SO₂Cl
Furan C5~152C -CHO
Furan C3~125C H
Furan C4~120C H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 5-Formylfuran-2-sulfonyl chloride sample into a clean, dry NMR tube.

  • Solvent Addition: Using a syringe, add approximately 0.7 mL of anhydrous CDCl₃.

  • Mixing: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer and acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For this molecule, it provides clear evidence for the sulfonyl chloride and aldehyde moieties.[2]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~1700-1680Aldehyde C=OStretch
~1380-1360Sulfonyl S=OAsymmetric Stretch
~1190-1170Sulfonyl S=OSymmetric Stretch
~3100-3150Furan C-HStretch

The presence of strong, distinct bands in these regions provides high confidence in the functional group composition of the synthesized compound.[2][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and air-drying.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid 5-Formylfuran-2-sulfonyl chloride directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is essential for confirming the molecular weight of the target compound and can provide structural information through fragmentation analysis.

Key Observations:

  • Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom. Two peaks will be observed at m/z corresponding to the molecule containing ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1.

  • Expected m/z:

    • For C₅H₃³⁵ClO₃S: ~177.96

    • For C₅H₃³⁷ClO₃S: ~179.96

  • Key Fragments: Common fragmentation pathways for sulfonyl chlorides involve the loss of Cl (M-35) or the entire SO₂Cl group.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile. The high reactivity of the compound makes direct infusion challenging; fast analysis is key.

  • Instrument Setup: Set up the mass spectrometer in either positive or negative ion mode. ESI is a soft ionization technique suitable for preventing premature fragmentation.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the spectrum to identify the molecular ion cluster and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR and MS confirm identity, HPLC is the premier technique for quantifying purity and identifying impurities. The inherent instability of sulfonyl chlorides presents a significant challenge for direct HPLC analysis.[3] A far more robust and reliable approach is to convert the reactive analyte into a stable derivative prior to analysis.[1]

The Derivatization Advantage: Reacting 5-Formylfuran-2-sulfonyl chloride with a primary or secondary amine (e.g., benzylamine) quantitatively converts it into a highly stable and UV-active sulfonamide. This strategy offers several benefits:

  • Stops Degradation: Eliminates the risk of on-column or in-sampler hydrolysis to the sulfonic acid.

  • Improves Chromatography: The resulting sulfonamide is typically less polar and exhibits better peak shape on reversed-phase columns.

  • Ensures Reproducibility: Provides a trustworthy, self-validating protocol essential for quality control in drug development.[3]

Derivatization_Logic Analyte 5-Formylfuran-2-sulfonyl chloride (Reactive, Unstable) Product Stable Sulfonamide Derivative (Ideal for HPLC) Analyte->Product Derivatization Challenge Hydrolysis Risk Poor Reproducibility Analyte->Challenge Reagent Nucleophilic Amine (e.g., Benzylamine) Reagent->Product Benefit High Stability Excellent Reproducibility Product->Benefit

Caption: Rationale for derivatization prior to HPLC analysis.

Experimental Protocol: Purity Analysis via Derivatization-HPLC
  • Derivatization Step:

    • Accurately weigh ~10 mg of the sulfonyl chloride into a vial.

    • Dissolve in 2 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add a solution containing a slight excess of benzylamine and a non-nucleophilic base like triethylamine.

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The reaction is typically rapid.

    • Dilute the resulting solution with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: At a wavelength where the derivatized analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total area.

    • This method can also quantify impurities, such as the corresponding sulfonic acid, if they are present in the original sample.

Conclusion

The thorough characterization of a reactive intermediate like 5-Formylfuran-2-sulfonyl chloride is a multi-faceted task that cannot be accomplished with a single analytical technique. A synergistic approach, beginning with spectroscopic methods (NMR, IR, MS) to confirm the molecular structure and functional group integrity, is essential. For the critical assessment of purity and stability, a derivatization-based HPLC method is the most trustworthy and scientifically sound strategy. By understanding the "why" behind these experimental choices, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the quality and consistency of this vital synthetic building block.

References

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available at: [Link]

  • Angewandte Chemie. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Available at: [Link]

  • Google Patents. US3696125A - Process for the production of salts of 5-formyl-furan-2-sulphonic acid.
  • First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl 4-hydroxybenzoate. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra in CDCl 3 a) of the obtained product, b) of.... Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • Scientific Literature. Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Available at: [Link]

  • Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]

  • PubChem. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072. Available at: [Link]

  • PubChemLite. 5-(trifluoromethyl)furan-2-sulfonyl chloride (C5H2ClF3O3S). Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). Available at: [Link]

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Formylfuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the utility of heterocyclic compounds is paramount. Among these, 5-Formylfuran-2-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the utility of heterocyclic compounds is paramount. Among these, 5-Formylfuran-2-sulfonyl chloride stands out as a critical intermediate. Its dual functionality—a reactive sulfonyl chloride group and an aldehyde—makes it a versatile building block for synthesizing a diverse array of sulfonamides and other derivatives with potential therapeutic applications.[1] However, the very reactivity that makes this compound valuable also presents significant challenges in ensuring its purity.[2] The presence of impurities can lead to downstream reaction failures, the formation of undesired byproducts, and complications in biological assays.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 5-Formylfuran-2-sulfonyl chloride. Moving beyond a simple recitation of methods, we will delve into the rationale behind selecting specific techniques, offer detailed experimental protocols, and interpret the resulting data to build a comprehensive purity profile.

The Criticality of Purity: Understanding Potential Impurities

The purity of 5-Formylfuran-2-sulfonyl chloride is fundamentally linked to its synthesis and inherent stability. A common synthetic route involves the chlorosulfonation of 2-furaldehyde. This process, while effective, can lead to several impurities.

Common Process-Related Impurities and Degradants:

  • Starting Materials: Unreacted 2-furaldehyde.

  • Hydrolysis Product: The most common degradant is 5-formylfuran-2-sulfonic acid, formed by the reaction of the sulfonyl chloride with adventitious moisture.[3][4] This acidic impurity can significantly impact subsequent nucleophilic substitution reactions.

  • Over-chlorination/Sulfonation Byproducts: Depending on the reaction conditions, substitution at other positions on the furan ring can occur.

  • Polymeric Materials: Furan derivatives, particularly aldehydes, can be prone to polymerization or the formation of "humins" under acidic conditions.[5]

Given the reactive nature of the sulfonyl chloride moiety, a multi-faceted analytical approach is not just recommended, but essential for a complete and accurate purity assessment.[6][7]

A Comparative Overview of Analytical Techniques

The choice of an analytical method should be guided by the specific information required, whether it's structural confirmation, quantification of the primary component, or identification of trace impurities.

Technique Primary Application Key Advantages Key Limitations
NMR Spectroscopy Structural Elucidation, Purity AssessmentProvides unambiguous structural information, non-destructive.[2]Lower sensitivity for trace impurities.[6]
HPLC-UV Purity Assessment, QuantificationHigh sensitivity and resolving power for separating impurities.[2]The reactive nature of the analyte can pose challenges.
LC-MS Impurity IdentificationProvides molecular weight information for unknown peaks.[8]Potential for on-column degradation leading to misleading results.[9]
GC-MS Analysis of Volatile ImpuritiesExcellent for identifying residual solvents and volatile byproducts.Not suitable for non-volatile or thermally labile compounds.[2]
FT-IR Spectroscopy Functional Group IdentificationQuick confirmation of the sulfonyl chloride group.Not suitable for quantification or detecting minor impurities.
Elemental Analysis Confirmation of Elemental CompositionProvides the elemental ratio of C, H, N, S.Does not identify individual impurities.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of 5-Formylfuran-2-sulfonyl chloride and for identifying structurally similar impurities.[2]

Rationale for Experimental Choices:

  • Solvent Selection: Due to the moisture sensitivity of sulfonyl chlorides, the use of anhydrous, aprotic deuterated solvents is critical.[2][3] Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

  • Internal Standard: For quantitative NMR (qNMR), a stable internal standard with a known concentration and non-overlapping signals, such as 1,3,5-trimethoxybenzene, is required.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: In a nitrogen-filled glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the 5-Formylfuran-2-sulfonyl chloride sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous CDCl₃.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Data Interpretation:

  • ¹H NMR (Expected Chemical Shifts in CDCl₃):

    • Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

    • Furan ring protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm). The proton adjacent to the sulfonyl chloride group will be further downfield.

  • ¹³C NMR (Expected Chemical Shifts in CDCl₃):

    • Aldehyde carbon: Around δ 180-185 ppm.

    • Furan ring carbons: Four distinct signals in the aromatic region (δ 110-160 ppm).

  • Identifying Impurities:

    • 5-Formylfuran-2-sulfonic acid: The presence of a broad singlet corresponding to the acidic proton. The chemical shifts of the furan ring protons will also be slightly different.

    • Unreacted 2-furaldehyde: Look for its characteristic aldehyde and furan proton signals at slightly different chemical shifts.

    • Polymeric material: May appear as broad humps in the baseline of the spectrum.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reversed-phase HPLC with UV detection is the preferred method for quantifying the purity of 5-Formylfuran-2-sulfonyl chloride and separating it from non-volatile impurities.[6]

Rationale for Experimental Choices:

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[2]

  • Column: A C18 stationary phase is a common and effective choice.

  • Derivatization (An Alternative Approach): Due to the high reactivity of sulfonyl chlorides, derivatization can be a robust strategy.[10] Reacting the sample with an amine (e.g., diethylamine) converts the sulfonyl chloride to a more stable sulfonamide, which can then be easily analyzed by HPLC.[2][11] This approach is particularly useful for routine quality control.

Experimental Protocol: Direct Analysis by RP-HPLC

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Perform this step quickly to minimize hydrolysis.

  • Instrument Parameters:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Data Analysis: Determine the area percentage of the main peak relative to all other peaks in the chromatogram to assess purity.

Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Work-up cluster_decision Decision Synthesis Synthesized Crude 5-Formylfuran-2-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Confirmation HPLC HPLC-UV Analysis Synthesis->HPLC Purity Quantification GCMS GC-MS for Volatiles Synthesis->GCMS Solvent Analysis Pure Product Meets Purity Specification NMR->Pure Impure Further Purification Required NMR->Impure LCMS LC-MS for Impurity ID HPLC->LCMS HPLC->Pure HPLC->Impure

Caption: A typical workflow for the comprehensive purity assessment of 5-Formylfuran-2-sulfonyl chloride.

Mass Spectrometry (MS): Identifying the Unknowns

Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for identifying unknown impurities.[8]

Rationale for Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Data Analysis: The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, offering crucial clues to its structure. Common fragmentation patterns for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[2]

Experimental Protocol: LC-MS

The protocol is similar to that for HPLC-UV, with the addition of a mass spectrometer detector.

  • Instrument Parameters: Utilize the same LC conditions as described for HPLC-UV.

  • MS Parameters:

    • Ionization Mode: ESI, positive or negative ion mode.

    • Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 50-500).

  • Data Analysis: Correlate the peaks in the total ion chromatogram with their corresponding mass spectra to propose structures for the impurities.

Impurity Formation Pathway

G Start 2-Furaldehyde Intermediate 5-Formylfuran-2-sulfonyl chloride (Target Compound) Start->Intermediate Chlorosulfonation Hydrolysis 5-Formylfuran-2-sulfonic acid (Hydrolysis Impurity) Intermediate->Hydrolysis Reaction with H₂O Polymer Polymeric Byproducts Intermediate->Polymer Acid-catalyzed Polymerization

Caption: Potential pathways for the formation of key impurities during the synthesis and handling of 5-Formylfuran-2-sulfonyl chloride.

Conclusion: A Holistic Approach to Purity Assessment

Ensuring the purity of reactive intermediates like 5-Formylfuran-2-sulfonyl chloride is a non-negotiable aspect of rigorous scientific research and drug development. A single analytical technique is rarely sufficient to provide a complete picture. Instead, a judicious combination of NMR for structural verification, HPLC for quantitative purity analysis, and mass spectrometry for impurity identification forms a robust and self-validating system. By understanding the potential impurities and employing the appropriate analytical tools with carefully considered experimental designs, researchers can confidently use this versatile building block in their synthetic endeavors, ultimately contributing to the development of novel and impactful molecules.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
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